molecular formula C12H22FNO3 B2770638 tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate CAS No. 1374654-57-5

tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate

Cat. No.: B2770638
CAS No.: 1374654-57-5
M. Wt: 247.31
InChI Key: DGZVNFLXPGHEHF-UHFFFAOYSA-N
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Description

tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate: is a chemical compound with the molecular formula C12H22FNO3 and a molecular weight of 247.31 g/mol . This compound is characterized by the presence of a tert-butyl group, a fluoro-substituted cyclohexyl ring, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Acute 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it is harmful if swallowed and is very toxic to aquatic life.

Preparation Methods

The synthesis of tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate typically involves the following steps:

Chemical Reactions Analysis

tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate can be compared with other similar compounds:

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its unique chemical structure allows it to undergo various reactions and interact with different molecular targets, making it valuable in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22FNO3/c1-11(2,3)17-10(16)14-9-4-6-12(13,8-15)7-5-9/h9,15H,4-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZVNFLXPGHEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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